Anti-Proliferative EC₅₀ Against MCF-7 Breast Cancer Cells: Positional Isomer Comparison
In a head-to-head panel of seventeen trihydroxyflavones tested under identical conditions, 3,5,4′-trihydroxyflavone (described as compound 3 or 5 in the study, distinguished by the C-5 vs C-7 hydroxyl placement) exhibited an EC₅₀ of 36.3 ± 4.6 µM and 19.8 ± 8.3 µM against MCF-7 breast adenocarcinoma cells, depending on the A-ring hydroxyl configuration. By comparison, the most active isomer (3′,4′,5-trihydroxyflavone, compound 7) achieved an EC₅₀ < 12 µM, while the clinically studied apigenin (5,7,4′-trihydroxyflavone) and baicalein (5,6,7-trihydroxyflavone) were essentially inactive (EC₅₀ > 50 µM) in the same assay [1]. This places the 3,5,4′-trihydroxyflavone scaffold in the intermediate-activity tier, providing a defined baseline for identifying structural modifications that enhance or reduce potency.
| Evidence Dimension | Anti-proliferative activity (EC₅₀) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | EC₅₀ = 36.3 ± 4.6 µM (C-5 isomer) or 19.8 ± 8.3 µM (variant A-ring configuration) |
| Comparator Or Baseline | Apigenin (5,7,4′-trihydroxyflavone): EC₅₀ > 50 µM; Baicalein (5,6,7-trihydroxyflavone): EC₅₀ > 50 µM; Compound 7 (3′,4′,5-trihydroxyflavone): EC₅₀ ≈ 8-12 µM |
| Quantified Difference | Target compound is >1.4-fold more potent than apigenin/baicalein but 2–4.5-fold less potent than the catechol-B-ring isomer (compound 7) |
| Conditions | MTT assay, MCF-7 human breast adenocarcinoma cell line, 24-hour exposure, triplicate measurements |
Why This Matters
When selecting a trihydroxyflavone reference compound for anti-proliferative SAR studies, the 4′-monohydroxy B-ring pattern (as in this compound) provides a cleaner signal than the ortho-dihydroxy isomers, which dominate activity and can mask contributions from A-ring or C-ring modifications.
- [1] Molecules 2017, 22(12), 2169. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Table 1 and Figure 3. Lithuanian University of Health Sciences. DOI: 10.3390/molecules22122169 View Source
